Diflufenican

Overview

Description

Diflufenican is a selective contact and residual herbicide mainly used for cereals . It’s absorbed principally by the shoots of germinating seedlings, with limited translocation . It’s been used for years in Europe, managing broadleaf weeds in crops such as lentils and winter cereals .

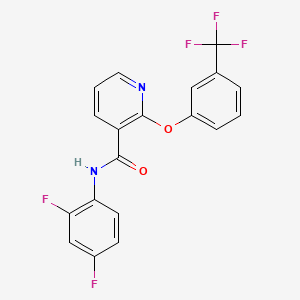

Molecular Structure Analysis

This compound has a molecular formula of C19H11F5N2O2 . It’s a pyridinecarboxamide that is pyridine-3-carboxamide substituted by a 2,4-difluorophenyl group at the carbamoyl nitrogen and a 3-(trifluoromethyl)phenoxy group at position 2 .

Chemical Reactions Analysis

This compound is stable to hydrolysis and non-ready biodegradable . Its degradation in dark water sediment has been investigated . In terms of its interaction with other substances, it’s been preconcentrated from domestic wastewater samples using dispersive solid-phase extraction (dSPE) for determination by GC–MS .

Physical And Chemical Properties Analysis

This compound has a low aqueous solubility and a low volatility . It may be moderately persistent in soil systems depending on local conditions . It can also be very persistent in aquatic systems depending on local conditions .

Scientific Research Applications

Environmental Fate and Urban Use

Diflufenican is a herbicide employed in both agricultural and urban settings for weed control. A comparative study by Svendsen et al. (2020) investigated the fate of this compound in agricultural sandy soil versus urban gravel. The research found that this compound and its metabolites degraded more slowly in urban gravel compared to agricultural soil. Interestingly, one of the metabolites, 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid (AE-B), showed different formation and accumulation patterns in soil and gravel. In gravel, AE-B accumulated over 150 days, whereas in soil, no accumulation was observed. Additionally, this compound exhibited stronger sorption to soil than gravel, suggesting potential shortcomings in risk assessment procedures for urban pesticide use based on agricultural soil data alone (Svendsen et al., 2020).

Solubility and Crystallization

The solubility of this compound in various solvents has significant implications for its application and environmental behavior. Song et al. (2018) conducted a comprehensive study on the solubility of this compound in pure and binary solvent systems. Their findings indicated that this compound had high solubility in ethyl acetate, acetone, benzene, and toluene, making these solvents suitable for its application. The solubility data, well-correlated by various models, laid the groundwork for optimizing the crystallization process of this compound, which is crucial for its formulation and effectiveness as a herbicide (Song et al., 2018).

Soil Microbial Activity and Herbicide Mixtures

The interaction between this compound and soil microbial activity is critical for understanding its environmental impact. Niewiadomska et al. (2018) explored the effects of this compound, both alone and in combination with other herbicides, on soil microbial activity and nitrogenase activity in soil under yellow lupine. The study revealed that this compound, especially when used alone, had a relatively minor negative impact on soil biological properties. This finding suggests that this compound might be a comparatively safer choice among herbicides concerning soil health and microbial activity (Niewiadomska et al., 2018).

Residue Analysis in Agricultural Contexts

Understanding the residue levels of this compound in agricultural products and soil is essential for ensuring food safety and environmental protection. Hu et al. (2020) conducted a study to determine the residues of this compound in wheat and soil, using ultra-high-pressure liquid chromatography. The findings indicated that the residue levels of this compound in wheat and soil were minimal, well below the maximum residue limit (MRL) set by China. This suggests that the application of this compound in wheat cultivation, under the study's conditions, is safe for consumers and the environment (Hu et al., 2020).

Mechanism of Action

Target of Action

Diflufenican is a selective contact and residual herbicide . It primarily targets broadleaf weeds and grasses . The compound is absorbed principally by the shoots of germinating seedlings . It demonstrates effectiveness as an integrated weed management strategy for multiple-herbicide resistant (MHR) waterhemp (Amaranthus tuberculatus) control .

Mode of Action

This compound acts as an inhibitor of phytoene desaturase . This enzyme plays a crucial role in the carotenoid biosynthesis pathway. By inhibiting phytoene desaturase, this compound disrupts the normal function of this pathway, leading to the death of the targeted weeds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carotenoid biosynthesis pathway . Carotenoids are important pigments in plants that play a role in photosynthesis and protect against photooxidative damage. By inhibiting phytoene desaturase, an enzyme involved in the production of carotenoids, this compound disrupts these essential processes, leading to the death of the plant .

Pharmacokinetics

This compound has a low aqueous solubility and a low volatility . It may be moderately persistent in soil systems depending on local conditions . It can also be very persistent in aquatic systems depending on local conditions . The compound can be analyzed by reverse phase (RP) HPLC method with simple conditions .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the targeted weeds. By inhibiting the function of phytoene desaturase, this compound disrupts the carotenoid biosynthesis pathway, leading to a lack of essential pigments in the plant. This disruption affects the plant’s ability to carry out photosynthesis and protect against photooxidative damage, ultimately leading to the death of the plant .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as rainfall timing and intensity . Rain splash from intense rainfall has been shown to be a key mechanism for increased this compound exposure on soybean seedlings . Moreover, this compound may be moderately persistent in soil systems and very persistent in aquatic systems, depending on local conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEHFWKAOXOVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041494 | |

| Record name | Diflufenican | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83164-33-4 | |

| Record name | Diflufenican | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83164-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflufenican [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083164334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflufenican | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUFENICAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T8D1VDO6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

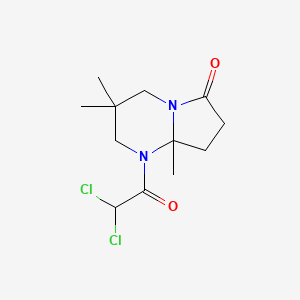

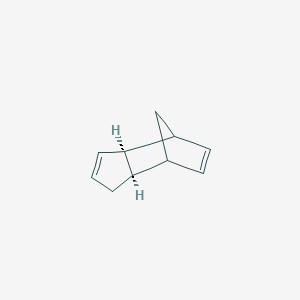

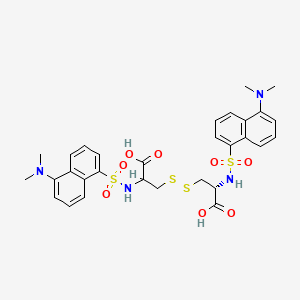

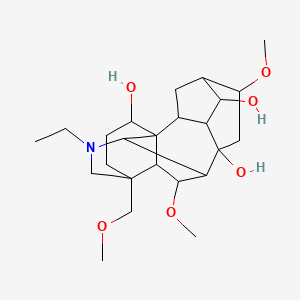

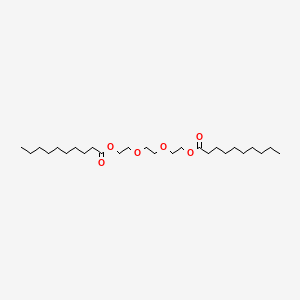

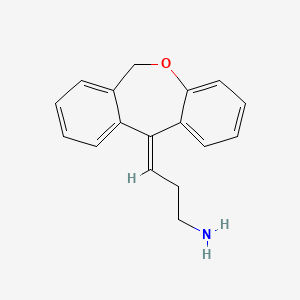

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Diflufenican in plants?

A: this compound targets phytoene desaturase (PDS) [, , , ], an enzyme essential for carotenoid biosynthesis in plants.

Q2: How does this compound's interaction with PDS affect plants?

A: By inhibiting PDS, this compound disrupts carotenoid biosynthesis [, , , ]. Carotenoids protect chlorophyll from photo-oxidative damage; therefore, their absence leads to chlorophyll degradation and the characteristic bleaching of green tissues in susceptible plants [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H11F5N2O2, and its molecular weight is 390.3 g/mol.

Q4: How does the application time of this compound affect its persistence in soil?

A: Studies have shown that this compound applied in the early spring degrades faster than when applied in the preceding autumn []. This suggests that this compound's soil metabolism is faster during spring/summer than winter.

Q5: Do organic fertilizers influence the persistence of this compound in soil?

A: Research indicates that applying organic fertilizers, such as green manure, cow manure, or pig slurry, before sowing can increase the persistence of this compound in soil [, ]. This effect is primarily attributed to the young soil organic matter and is less pronounced after six months.

Q6: Has research explored alternative chemical structures with similar herbicidal activity to this compound?

A: Yes, recent studies have investigated N-benzyl-6-methylpicolinamides as a novel scaffold for potential bleaching herbicides []. These compounds demonstrate a similar bleaching effect on weeds and an interference with carotenoid biosynthesis, suggesting they share a comparable mode of action with this compound.

Q7: Does the formulation of this compound influence its efficacy?

A: While not directly addressed in the provided abstracts, research highlights the importance of appropriate formulation for herbicides [, ]. Factors such as solubility, bioavailability, and compatibility with other agrochemicals can significantly impact efficacy. Further research specific to this compound formulations would be beneficial.

Q8: Does this compound accumulate in edible parts of cereal crops?

A: Studies analyzing this compound residues in wheat and maize after repeated applications found no detectable residues above the limit of determination (0.001 mg/kg) in any edible plant parts []. This suggests low risk of this compound accumulation in cereal grains.

Q9: Has the efficacy of this compound been evaluated in field conditions?

A: Yes, numerous studies have investigated the efficacy of this compound in controlling weeds in field crops like wheat, barley, and garlic [, , , , , ]. Results generally indicate good control of various weed species, particularly when applied pre-emergence or early post-emergence.

Q10: Are there known cases of weed resistance to this compound?

A: Yes, resistance to this compound has been documented in several weed species, including oriental mustard [, ] and wild radish [, ]. In some instances, cross-resistance to other PDS-inhibiting herbicides like picolinafen has also been observed [].

Q11: What mechanisms are responsible for this compound resistance?

A: Research suggests both target-site and non-target-site resistance mechanisms are involved. A Leu-526-Val mutation in the PDS gene confers resistance in oriental mustard []. In contrast, wild radish populations exhibit non-target-site resistance potentially linked to enhanced herbicide metabolism mediated by cytochrome P450s [].

Q12: What analytical methods are commonly employed for detecting and quantifying this compound residues?

A: Gas chromatography coupled with electron capture detection (GC-ECD) [] and ultra-high pressure liquid chromatography [] are among the analytical techniques used to determine this compound residues in soil and plant matrices.

Q13: Can this compound degradation be stimulated in environments like urban gravel?

A: Research suggests that amending urban gravel with dry alfalfa can stimulate the formation of AE-B, the primary metabolite of this compound []. This effect is attributed to the increased microbial activity and abundance of microorganisms involved in complex carbon source degradation, facilitated by the alfalfa amendment.

Q14: Are there alternative herbicide options for controlling this compound-resistant weeds?

A: While specific alternatives depend on the weed species and resistance mechanisms present, research suggests rotating different herbicide modes of action is crucial to manage resistance [, , , ]. For instance, using herbicides with different target-sites, such as ALS inhibitors or ACCase inhibitors, in combination or rotation with this compound might help delay resistance development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1670499.png)